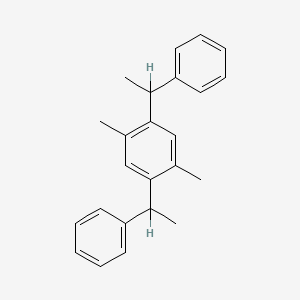

2,5-Bis(1-phenylethyl)-p-xylene

Description

2,5-Bis(1-phenylethyl)-p-xylene is a p-xylene derivative with two 1-phenylethyl substituents at the 2- and 5-positions of the aromatic ring. Its molecular formula is $ \text{C}{24}\text{H}{24} $, and it features a symmetrical structure due to the para-substitution pattern. This compound is of interest in organic synthesis and materials science due to its bulky aromatic substituents, which influence its steric and electronic properties.

The phenylethyl groups enhance the compound’s hydrophobicity and thermal stability compared to unsubstituted p-xylene.

Properties

CAS No. |

84255-47-0 |

|---|---|

Molecular Formula |

C24H26 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1,4-dimethyl-2,5-bis(1-phenylethyl)benzene |

InChI |

InChI=1S/C24H26/c1-17-15-24(20(4)22-13-9-6-10-14-22)18(2)16-23(17)19(3)21-11-7-5-8-12-21/h5-16,19-20H,1-4H3 |

InChI Key |

GWMNFJKPPXCNRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C)C(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,5-bis(1-phenylethyl)-p-xylene involves the alkylation of p-xylene with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar alkylation processes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2,5-bis(1-phenylethyl)-p-xylene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.

Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be substituted with various electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Electrophiles: Halogens, nitro groups.

Major products formed from these reactions include carboxylic acids, reduced hydrocarbons, and substituted aromatic compounds .

Scientific Research Applications

2,5-bis(1-phenylethyl)-p-xylene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-bis(1-phenylethyl)-p-xylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 1-phenylethyl groups in this compound introduce significant steric hindrance, reducing its reactivity in electrophilic substitution reactions compared to chloromethyl or bromophenyl derivatives .

- Thermal Stability : Halogenated derivatives (e.g., bromophenyl) exhibit higher thermal stability due to strong C–Br bonds, whereas phenylethyl-substituted xylenes may degrade at lower temperatures due to weaker C–C bonds in the alkyl chains .

Key Findings :

- Catalyst Porosity : Mesoporous catalysts (e.g., SBA-15-HDP-10) outperform microporous ones (e.g., HBeta-25) in reactions involving bulky intermediates, as mesopores reduce pore-blocking by organic deposits .

- Acid Site Strength : Strong Brønsted acid sites (BAS) in Beta zeolite enable high p-xylene yields (81%) from 2,5-dimethylfuran (DMF), demonstrating the importance of acid strength in directing selectivity .

Biological Activity

2,5-Bis(1-phenylethyl)-p-xylene is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound consists of a p-xylene core with two phenylethyl groups attached at the 2 and 5 positions.

Cytotoxicity and Anticancer Activity

Studies on structurally analogous compounds indicate potential anticancer activities. For example, certain bis-aryl compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Activity of Related Compounds

A study evaluated the cytotoxic effects of bis-aryl compounds on human cancer cell lines, revealing significant dose-dependent responses. The findings suggest that modifications in the aryl substituents can enhance biological activity.

Table 2: Cytotoxicity Data of Related Compounds

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 (Breast Cancer) |

| Compound B | 10 | HeLa (Cervical Cancer) |

| Compound C | 20 | A549 (Lung Cancer) |

These data highlight the potential for this compound to exhibit similar anticancer properties.

The biological activity of this compound may involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Many phenolic compounds induce oxidative stress in microbial cells, leading to cell death.

- Inhibition of Enzymatic Pathways : Compounds with similar structures often inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.

- Interference with Cell Membrane Integrity : The hydrophobic nature of bis-aryl compounds allows them to disrupt cellular membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.